molecular formula C12H7Br2N3O B13811975 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine

4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine

Cat. No.: B13811975
M. Wt: 369.01 g/mol
InChI Key: CYLXPPBCZDFHNW-UHFFFAOYSA-N
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Description

4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

The synthesis of 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an arylboronic acid . This reaction is typically carried out under mild conditions and can produce the desired compound in moderate to good yields. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C12H7Br2N3O

Molecular Weight

369.01 g/mol

IUPAC Name

4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H7Br2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2

InChI Key

CYLXPPBCZDFHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

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